molecular formula C8H14O2 B14242121 [(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol CAS No. 478703-63-8

[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol

Cat. No.: B14242121
CAS No.: 478703-63-8
M. Wt: 142.20 g/mol
InChI Key: VZANJIIQFVLBAI-YUMQZZPRSA-N
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Description

[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol is a chiral compound with significant importance in organic synthesis and pharmaceutical applications. It is characterized by its cyclohexene ring structure with two hydroxyl groups attached to the first and second carbon atoms. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of [(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol typically involves the reduction of cyclohexene derivatives. One common method is the catalytic hydrogenation of cyclohexene-1,2-dione in the presence of a chiral catalyst to yield the desired diol. The reaction conditions often include:

    Catalyst: Chiral rhodium or ruthenium complexes

    Solvent: Methanol or ethanol

    Temperature: Room temperature to 50°C

    Pressure: 1-5 atm of hydrogen gas

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: Cyclohexene-1,2-dione, hydrogen gas

    Catalyst: Immobilized chiral catalysts on solid supports

    Reaction Conditions: Optimized for high throughput and minimal by-products

Chemical Reactions Analysis

Types of Reactions

[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol undergoes various chemical reactions, including:

    Oxidation: Conversion to cyclohexene-1,2-dione using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction to cyclohexane-1,2-diol using hydrogenation.

    Substitution: Formation of esters or ethers by reacting with acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature to 50°C.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine, room temperature.

Major Products

    Oxidation: Cyclohexene-1,2-dione

    Reduction: Cyclohexane-1,2-diol

    Substitution: Cyclohex-3-ene-1,2-diyl diacetate or cyclohex-3-ene-1,2-diyl dimethyl ether

Scientific Research Applications

[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol is utilized in various scientific research fields:

    Chemistry: As a chiral building block in asymmetric synthesis.

    Biology: In the study of enzyme-catalyzed reactions involving chiral substrates.

    Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: In the production of fine chemicals and as a precursor for polymer synthesis.

Mechanism of Action

The mechanism by which [(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol exerts its effects is primarily through its role as a chiral intermediate. It interacts with various enzymes and catalysts, facilitating stereoselective reactions. The molecular targets include enzymes involved in oxidation-reduction processes and those catalyzing esterification or etherification reactions.

Comparison with Similar Compounds

[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol can be compared with other similar compounds such as:

    Cyclohexane-1,2-diol: Lacks the double bond in the ring structure, leading to different reactivity.

    Cyclohexene-1,2-dione: An oxidized form with different chemical properties.

    Cyclohex-3-ene-1,2-diyl diacetate: An ester derivative with altered solubility and reactivity.

The uniqueness of this compound lies in its chiral nature and the presence of both hydroxyl groups, making it a versatile intermediate in various synthetic pathways.

Properties

CAS No.

478703-63-8

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

[(1R,2R)-2-(hydroxymethyl)cyclohex-3-en-1-yl]methanol

InChI

InChI=1S/C8H14O2/c9-5-7-3-1-2-4-8(7)6-10/h1,3,7-10H,2,4-6H2/t7-,8-/m0/s1

InChI Key

VZANJIIQFVLBAI-YUMQZZPRSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C=C1)CO)CO

Canonical SMILES

C1CC(C(C=C1)CO)CO

Origin of Product

United States

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